(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester

Description

Molecular Formula and Stereochemical Configuration

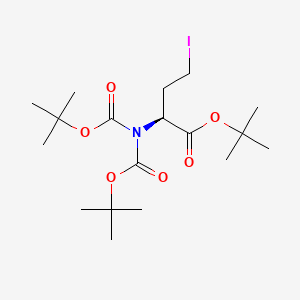

The molecular composition of this compound is represented by the molecular formula C₁₈H₃₂INO₆, establishing its complex multi-functional nature. The compound exhibits a molecular weight of 485.4 grams per mole, reflecting the substantial molecular architecture that incorporates multiple protective groups and functional moieties. The presence of eighteen carbon atoms, thirty-two hydrogen atoms, one iodine atom, one nitrogen atom, and six oxygen atoms demonstrates the intricate structural complexity characteristic of advanced synthetic intermediates.

The stereochemical configuration is explicitly defined by the (S)-designation at the alpha-carbon position, indicating the absolute configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is critical for the compound's biological activity and synthetic utility, as the S-configuration determines the spatial arrangement of substituents around the chiral center. The chiral center is located at the carbon bearing both the amino substituent and the carboxylic acid derivative, establishing the fundamental stereochemical framework that governs the compound's three-dimensional structure and reactivity patterns.

The compound's structural architecture features a butanoic acid backbone modified with dual tert-butyloxycarbonyl protecting groups on the amino functionality at the 2-position and an iodine substituent at the 4-position. This arrangement creates a highly functionalized intermediate suitable for various synthetic transformations. The ester functionality is protected as a tert-butyl ester, providing additional stability and synthetic versatility. The combination of these structural elements results in a compound with multiple reactive sites while maintaining overall stability under standard handling conditions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodobutanoate. This comprehensive naming system accurately describes the complete molecular structure while maintaining adherence to established nomenclature principles. The systematic name reflects the hierarchical organization of functional groups and their positional relationships within the molecular framework.

The nomenclature begins with the ester designation "tert-butyl," indicating the tertiary-butyl group attached to the carboxylic acid functionality through an ester linkage. The core chain is identified as "butanoate," establishing the four-carbon backbone with the carboxylic acid derivative as the principal functional group. The stereochemical descriptor "(2S)" specifies the absolute configuration at the second carbon atom, ensuring unambiguous identification of the stereoisomer.

The substitution pattern is systematically described through the phrase "2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodo". This designation indicates that the amino group at position 2 is substituted with two identical protecting groups, each consisting of a (2-methylpropan-2-yl)oxycarbonyl moiety. The term "bis" clarifies that two such groups are present, while the iodine substitution at position 4 is straightforwardly indicated. The systematic approach ensures that the complete molecular structure can be reconstructed from the name alone.

| Parameter | Value | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodobutanoate | |

| Chemical Abstracts Service Registry Number | 1798902-92-7 | |

| International Chemical Identifier | InChI=1S/C18H32INO6/c1-16(2,3)24-13(21)12(10-11-19)20(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12H,10-11H2,1-9H3/t12-/m0/s1 | |

| International Chemical Identifier Key | TUSGWQNIRRDKDI-LBPRGKRZSA-N | |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)C@HN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

X-ray Crystallographic Analysis and Conformational Studies

While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, the structural analysis of related compounds provides valuable insights into the conformational preferences and crystal packing behaviors of multiply-protected amino acid derivatives. The general principles of X-ray crystallographic analysis for such compounds involve considerations of molecular flexibility, intermolecular interactions, and the influence of bulky protecting groups on crystal lattice formation.

Modern crystallographic approaches for complex organic molecules like this compound typically employ advanced synchrotron radiation sources to achieve high-resolution structural determination. The crystalline sponge method has emerged as a particularly valuable technique for analyzing synthetic intermediates and pharmaceutical compounds, allowing for structural determination without the need for traditional crystal growth methods. This approach is especially relevant for compounds containing multiple protecting groups, which may exhibit limited crystallization tendencies due to their high degree of substitution and conformational flexibility.

The conformational analysis of compounds containing multiple tert-butyloxycarbonyl groups reveals significant steric interactions that influence the preferred molecular geometry. Studies of related bis-protected amino acid derivatives demonstrate that the dual protecting groups adopt specific orientations to minimize steric hindrance while maintaining optimal orbital overlap for resonance stabilization. The presence of the iodine substituent at the 4-position introduces additional conformational constraints due to its substantial van der Waals radius and potential for halogen bonding interactions.

Temperature factor analysis, commonly referred to as B-factor determination, provides crucial information about the dynamic behavior of different molecular regions. For multiply-substituted compounds like this compound, the B-factors typically reveal increased mobility in the peripheral tert-butyl groups compared to the central backbone structure. This differential mobility reflects the rotational freedom of the tertiary-butyl substituents while the backbone maintains a more rigid conformation due to the constraints imposed by the protecting groups and the iodine substitution.

Properties

IUPAC Name |

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32INO6/c1-16(2,3)24-13(21)12(10-11-19)20(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12H,10-11H2,1-9H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSGWQNIRRDKDI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCI)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Functional Groups

-

Boc Protections : Two tert-butoxycarbonyl (Boc) groups shield the amino nitrogen.

-

Iodo Substituent : Positioned at the C4 carbon, introduced via nucleophilic substitution.

-

tert-Butyl Ester : Stabilizes the carboxylic acid as a sterically hindered ester.

Synthesis Pathways and Methodologies

Boc Protection of the Amino Group

The amino group is protected early to prevent undesired side reactions. Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) is standard. For example:

Reaction conditions:

Iodination at C4

Iodine is introduced via nucleophilic substitution of a precursor (e.g., bromide or tosylate). Sodium iodide in acetone or DMF facilitates this step:

Optimized Conditions :

tert-Butyl Ester Formation

The carboxylic acid is esterified using tert-butanol and a coupling agent (DCC, EDCI) or via acid-catalyzed Fischer esterification:

Critical Parameters :

Stereochemical Control and Catalytic Hydrogenation

The (S)-configuration is preserved using chiral catalysts. Patent WO2008031567A1 details hydrogenation with palladium on carbon (Pd/C) and chiral ligands (e.g., Mandyphos):

Hydrogenation Conditions

| Parameter | Optimal Range |

|---|---|

| Pressure | 10–20 bar H₂ |

| Catalyst Loading | 0.01–0.05% mol Pd |

| Substrate/Catalyst Ratio | Up to 30,000:1 |

| Reaction Time | 5–20 hours |

This step reduces enamine intermediates to amines while maintaining stereochemical integrity.

Comparative Analysis of Methods

Boc Protection Efficiency

| Method | Solvent | Base | Yield (%) |

|---|---|---|---|

| Boc₂O + DMAP | DCM | Triethylamine | 92 |

| Boc₂O + NaOH | THF | Aqueous | 85 |

DCM with triethylamine maximizes yield by minimizing hydrolysis.

Iodination Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaI | DMF | 80 | 78 |

| KI | Acetone | 60 | 65 |

NaI in DMF outperforms KI due to superior nucleophilicity.

Challenges and Mitigation Strategies

Racemization Risks

Iodine Stability

Industrial-Scale Considerations

Patent CN103787971A highlights tert-butyl ester synthesis for pharmaceuticals, emphasizing:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester can undergo several types of chemical reactions:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Deprotection: Trifluoroacetic acid in dichloromethane.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

Deprotection: The free amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester depends on its application. In chemical synthesis, it acts as a building block, participating in reactions to form more complex structures. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Efficiency : highlights the role of tert-butyl esters in streamlining multi-step syntheses, a strategy applicable to the target compound .

- Stability-Reactivity Balance : The bromo analog’s stability (CAS 118444-07-8) contrasts with the iodo compound’s reactivity, underscoring context-dependent utility .

Biological Activity

(S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester, known by its CAS number 1798902-92-7, is a synthetic organic compound utilized primarily in chemical research and pharmaceutical development. Its unique structure, characterized by the presence of tert-butyloxycarbonyl (Boc) protecting groups and an iodine atom, positions it as a valuable intermediate in various synthetic pathways. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C18H32INO6 |

| Molecular Weight | 485.354 g/mol |

| CAS Number | 1798902-92-7 |

| IUPAC Name | tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-iodobutanoate |

| Solubility | Dichloromethane, Methanol |

The biological activity of this compound primarily involves its role as a building block in the synthesis of more complex molecules. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The compound's mechanism often involves the following processes:

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Protein Modifications : It can participate in post-translational modifications of proteins, altering their stability and function.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies on related amino acid derivatives have shown their potential as inhibitors of key enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Study: GSK-3β Inhibition

A study focused on the structure-activity relationship of amide-based derivatives demonstrated that modifications at specific positions significantly impacted inhibitory potency against GSK-3β. The introduction of bulky substituents led to inactive compounds, while shorter aliphatic chains retained moderate biological activity .

Applications in Research and Industry

This compound serves multiple purposes across various fields:

- Chemical Synthesis : It is widely used as an intermediate in the synthesis of labeled L-glutamine and other pharmaceutical compounds.

- Biological Research : The compound aids in the study of enzyme mechanisms and protein modifications.

- Pharmaceutical Development : It plays a crucial role in developing new drugs targeting specific biological pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-2-Di(tert-butyloxycarbonyl)amino-4-iodo-butanoic Acid tert-Butyl Ester, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential Boc (tert-butyloxycarbonyl) protection and iodination. A common approach includes:

Amino Protection : Introduce Boc groups to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) at 0–25°C .

Iodination : Use iodine sources like N-iodosuccinimide (NIS) under radical or electrophilic conditions. For stereochemical integrity, maintain anhydrous conditions and low temperatures (−20°C to 0°C) to minimize racemization .

Esterification : React the intermediate with tert-butanol via Steglich esterification (DCC/DMAP) .

Key Considerations : Excess Boc₂O (1.5–2.0 equiv) ensures complete protection, while iodination efficiency depends on solvent polarity (e.g., DCM > THF) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during iodination of this compound?

Answer:

Contradictions in stereochemistry often arise from competing iodination mechanisms (radical vs. electrophilic). To address this:

- Mechanistic Control : Use radical initiators (e.g., AIBN) for selective C–H iodination, preserving the (S)-configuration. Electrophilic iodination (e.g., I₂/Hg(OAc)₂) may induce partial racemization .

- Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to quantify enantiomeric excess (ee > 98% required for peptide intermediates) .

- Temperature Optimization : Conduct iodination below −10°C to suppress racemization .

Basic: What purification methods ensure high purity of this compound for peptide synthesis?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate Boc-protected intermediates from unreacted reagents .

- Recrystallization : Dissolve the crude product in hot tert-butyl methyl ether (TBME), then cool to −20°C for crystallization, achieving >99% purity (confirmed by melting point analysis) .

- Yield : Typical yields range from 65–75% after purification .

Advanced: How does the iodine substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Answer:

The iodo group serves as a versatile handle for late-stage functionalization:

- Cross-Coupling : Participate in Suzuki-Miyaura reactions with boronic acids to introduce aromatic side chains (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- Radical-Mediated Modifications : Use light-mediated conditions to replace iodine with thiols or amines for non-natural amino acid synthesis .

Caution : Iodine’s lability under acidic conditions (e.g., TFA deprotection) requires temporary protection with photolabile groups (e.g., nitroveratryl) during SPPS .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

Advanced: What stability challenges arise from the tert-butyl ester and iodine moieties during long-term storage?

Answer:

- Ester Hydrolysis : Susceptibility to moisture requires storage under argon at −20°C. Monitor hydrolysis via HPLC (appearance of carboxylic acid peak at ~3.5 min) .

- Iodine Degradation : Exposure to light generates I₂, leading to cross-reactivity. Use amber vials and add stabilizers (e.g., 0.1% BHT) .

- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks; degradation <5% indicates acceptable stability .

Basic: How is this compound utilized as a building block in peptidomimetic drug discovery?

Answer:

- Backbone Modification : The iodine atom enables incorporation of constrained residues (e.g., cyclopropane via Buchwald-Hartwig amination) to enhance proteolytic stability .

- Protecting Group Strategy : Sequential removal of Boc and tert-butyl ester groups (TFA for Boc, HCl/dioxane for ester) allows selective peptide chain elongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.